5-Iodo-4,6-dimethylpyrimidin-2-amine

Description

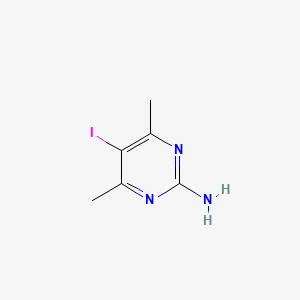

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLWQPITVHTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347236 | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-47-8 | |

| Record name | 5-Iodo-4,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS: 2033-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active molecules. The presence of an iodine atom at the 5-position provides a reactive handle for the facile introduction of various functional groups through cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 2033-47-8 | [1] |

| Molecular Formula | C₆H₈IN₃ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Melting Point | 176-178 °C | [2] |

| Boiling Point (Predicted) | 372.0 ± 34.0 °C | [2] |

| Synonyms | 2-Amino-5-iodo-4,6-dimethylpyrimidine, 5-Iodo-4,6-dimethyl-2-pyrimidinamine | [1][2] |

| Storage | Store in a cool, dry, well-ventilated area. Light sensitive. | [2] |

| Purity | Typically >95% | [1] |

Computed Properties

Computational modeling provides further insights into the molecular characteristics of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| LogP | 1.28024 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis

The primary synthetic route to 5-Iodo-4,6-dimethylpyrimidin-2-amine involves the direct iodination of its precursor, 2-amino-4,6-dimethylpyrimidine. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol: Iodination of 2-amino-4,6-dimethylpyrimidine

This protocol is based on a general procedure for the iodination of aminopyrimidines.[3]

Materials:

-

2-amino-4,6-dimethylpyrimidine

-

N-Iodosuccinimide (NIS)

-

Dry Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

5% Sodium bisulfite (NaHSO₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in dry acetonitrile in a round-bottom flask.

-

Add N-iodosuccinimide (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine as a solid.

Reactivity and Applications in Drug Discovery

The iodo-substituent at the 5-position of the pyrimidine ring makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex drug molecules. The most prominent applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, respectively, at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of 5-Iodo-4,6-dimethylpyrimidin-2-amine, this reaction enables the synthesis of 5-aryl- or 5-heteroaryl-4,6-dimethylpyrimidin-2-amines. These structures are prevalent in a variety of kinase inhibitors and other therapeutic agents.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Utilizing 5-Iodo-4,6-dimethylpyrimidin-2-amine in this reaction allows for the synthesis of 5-alkynyl-substituted pyrimidines. These alkynyl-pyrimidines can serve as key intermediates for the construction of more complex heterocyclic systems or as final products with potential biological activity.

Application in the Synthesis of Biologically Active Molecules

While specific drug candidates synthesized directly from 5-Iodo-4,6-dimethylpyrimidin-2-amine are not extensively documented in publicly available literature, its structural motif is a key component of molecules targeting various biological pathways. For instance, substituted aminopyrimidines are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases. These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[4] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) often feature a pyrimidine scaffold.[4] The general mechanism involves the pyrimidine core acting as a hinge-binding motif in the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity.

Safety Information

5-Iodo-4,6-dimethylpyrimidin-2-amine should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

5-Iodo-4,6-dimethylpyrimidin-2-amine is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the iodo-substituent in cross-coupling reactions make it an attractive starting material for the creation of diverse libraries of pyrimidine-based compounds. As the demand for novel therapeutics, particularly in oncology, continues to grow, the utility of versatile building blocks like 5-Iodo-4,6-dimethylpyrimidin-2-amine in the design and synthesis of next-generation medicines is poised to expand.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic structure in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The introduction of an iodine atom at the C5 position, coupled with methyl and amine functionalities, offers a unique scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 5-Iodo-4,6-dimethylpyrimidin-2-amine, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₈IN₃ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| CAS Number | 2033-47-8 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | 176-178 °C | [2] |

| Boiling Point | 372.0 ± 34.0 °C (Predicted) | [2] |

| Density | 1.875 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 178.8 °C | General chemical data |

| pKa | 3.45 ± 0.10 (Predicted) | [2] |

| LogP | 1.28024 | [1] |

| Polar Surface Area | 51.8 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Solubility: While specific solubility data for 5-Iodo-4,6-dimethylpyrimidin-2-amine is not readily available, the solubility of the parent compound, 2-aminopyrimidine, provides some insight. 2-Aminopyrimidine is soluble in water, methanol, and ethanol, and its solubility is influenced by temperature and pH.[3][4][5] It is expected that 5-Iodo-4,6-dimethylpyrimidin-2-amine will exhibit good solubility in polar organic solvents.

Stability: The compound is noted to be light-sensitive.[2] Iodinated pyrimidines are generally stable under standard laboratory conditions, but can be susceptible to deiodination under certain reductive conditions or upon exposure to strong light.

Synthesis and Experimental Protocols

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves the direct iodination of the parent compound, 2-amino-4,6-dimethylpyrimidine. Below are two potential experimental protocols adapted from literature methods for the iodination of aminopyrimidines.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method is a common and effective way to introduce iodine onto an aromatic ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable dry solvent such as acetonitrile or dichloromethane.

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.[6]

Method 2: Iodination using Iodine and an Oxidizing Agent

This classical method utilizes elemental iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.

Experimental Protocol:

-

Reaction Mixture: To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent like glacial acetic acid or an alcohol, add elemental iodine (I₂) (1.0 eq).

-

Addition of Oxidant: Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, to the reaction mixture.

-

Heating: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to neutralize the excess iodine.

-

Precipitation and Filtration: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the amino group (NH₂), and two singlets for the two non-equivalent methyl groups (CH₃) on the pyrimidine ring. The chemical shifts of the methyl protons would be influenced by the adjacent iodine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms in the pyrimidine ring and the two methyl carbons. The carbon atom attached to the iodine (C5) would show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrimidine ring, and a C-I stretching vibration at a lower frequency.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.05). A characteristic isotopic pattern for iodine would be observed.

Reactivity and Stability

Reactivity: The presence of the iodine atom at the C5 position makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for further chemical modifications. Iodopyrimidines are known to be the most reactive among halopyrimidines in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7] This high reactivity allows for the introduction of a wide range of substituents at the C5 position, enabling the synthesis of diverse compound libraries for drug discovery. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[7]

Stability: As mentioned, the compound is light-sensitive, and appropriate precautions should be taken during storage and handling. Iodinated aromatic compounds can undergo deiodination under certain conditions, such as in the presence of strong reducing agents or upon prolonged exposure to UV light. The stability of iodine-containing biomaterials has been studied, and in many cases, the carbon-iodine bond is found to be quite stable under physiological conditions.[8]

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for 5-Iodo-4,6-dimethylpyrimidin-2-amine in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.

Antiviral and Anticancer Potential: Many 5-substituted pyrimidine nucleosides, including those with an iodine atom, have demonstrated significant antiviral and anticancer activities.[9][10][11] For instance, 5-iodo-2'-deoxyuridine (Idoxuridine) is an antiviral drug. It is plausible that 5-Iodo-4,6-dimethylpyrimidin-2-amine could serve as a key intermediate in the synthesis of novel antiviral or anticancer agents.

Kinase Inhibition: Aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. For example, various 5-substituted aminopyrimidines have been explored as CDK2 inhibitors.[12] Given this precedent, 5-Iodo-4,6-dimethylpyrimidin-2-amine could be a valuable starting point for the development of novel kinase inhibitors through modification at the C5 position.

Signaling Pathways: Pyrimidine derivatives are integral to fundamental cellular processes, including nucleotide metabolism which is often dysregulated in cancer.[3][7] The de novo pyrimidine synthesis pathway is interconnected with key signaling pathways such as MAPK and PKA.[7] While the direct effect of 5-Iodo-4,6-dimethylpyrimidin-2-amine on these pathways is unknown, its structural similarity to endogenous pyrimidines suggests a potential for interaction with enzymes involved in nucleotide metabolism or related signaling cascades.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Stability of radiopaque iodine-containing biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Iodo-4,6-dimethylpyrimidin-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the synthetic route, including experimental protocols for the preparation of the precursor and its subsequent iodination. All quantitative data is presented in structured tables, and the synthesis workflow is visualized using a DOT language diagram.

Synthesis Pathway Overview

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine is typically achieved in a two-step process. The first step involves the condensation reaction to form the pyrimidine ring of the precursor, 2-amino-4,6-dimethylpyrimidine. The second step is the electrophilic iodination of this precursor at the 5-position of the pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

The synthesis of the precursor, 2-amino-4,6-dimethylpyrimidine, is accomplished through the well-established condensation of a guanidine salt with acetylacetone in an alkaline medium.[1] Several variations of this method exist, with differences in the choice of guanidine salt, alkali, and reaction conditions.

Step 2: Iodination of 2-Amino-4,6-dimethylpyrimidine

The introduction of an iodine atom at the C5 position of the pyrimidine ring is achieved via electrophilic aromatic substitution. Common iodinating agents for such transformations include N-iodosuccinimide (NIS), a combination of iodine and an oxidizing agent, or iodine monochloride. The use of NIS is a widely accepted method for the iodination of electron-rich heterocyclic systems.

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from established procedures for the condensation of guanidine salts with β-dicarbonyl compounds.[1][2]

Materials:

-

Guanidine hydrochloride or Guanidine nitrate

-

Acetylacetone

-

Sodium carbonate or Sodium hydroxide

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve sodium carbonate (1.0 equivalent) in water.

-

To this solution, add guanidine hydrochloride (1.0 equivalent) and acetylacetone (1.0 equivalent).

-

Heat the reaction mixture to 95-100°C with stirring for 2-3 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield white crystals of 2-amino-4,6-dimethylpyrimidine.

Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

This protocol is a proposed method based on the general principles of iodination of aromatic compounds using N-iodosuccinimide.

Materials:

-

2-Amino-4,6-dimethylpyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile or Dichloromethane (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask protected from light, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Data Presentation

Table 1: Reactants and Products

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Guanidine Hydrochloride | Guanidinium chloride | 50-01-1 | CH6ClN3 | 95.53 |

| Acetylacetone | Pentane-2,4-dione | 123-54-6 | C5H8O2 | 100.12 |

| 2-Amino-4,6-dimethylpyrimidine | 4,6-dimethylpyrimidin-2-amine | 767-15-7 | C6H9N3 | 123.16 |

| N-Iodosuccinimide | 1-iodo-2,5-pyrrolidinedione | 516-12-1 | C4H4INO2 | 224.98 |

| 5-Iodo-4,6-dimethylpyrimidin-2-amine | 5-iodo-4,6-dimethylpyrimidin-2-amine | 2033-47-8 | C6H8IN3 | 249.05 |

Table 2: Physical and Spectroscopic Data

| Compound Name | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 2-Amino-4,6-dimethylpyrimidine | White crystalline solid | 151-153 | 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH2), 2.25 (s, 6H, 2xCH3)[2] |

| 5-Iodo-4,6-dimethylpyrimidin-2-amine | Off-white to yellow solid | 176-178 | Not explicitly found in search results. |

Table 3: Reaction Conditions and Yields

| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of 2-Amino-4,6-dimethylpyrimidine | Guanidine salt, Acetylacetone, Base | Water | 95-100 | 2-3 | ~85-95 |

| Iodination of 2-Amino-4,6-dimethylpyrimidine | 2-Amino-4,6-dimethylpyrimidine, NIS | CH3CN | 0 to RT | 4-6 | ~70-85 |

Note: The yield for the iodination step is an estimate based on similar reported reactions.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis.

References

Spectroscopic Profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It is intended for researchers, scientists, and professionals in drug development who may be working with this or related heterocyclic compounds. The guide includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a workflow for the spectroscopic characterization of novel pyrimidine derivatives.

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula C₆H₈IN₃ and a molecular weight of 249.05 g/mol .[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Spectroscopic analysis is critical for the structural elucidation and purity assessment of such molecules. This guide synthesizes predictive data to serve as a reference for the characterization of this compound.

Compound Details:

-

Chemical Name: 5-Iodo-4,6-dimethylpyrimidin-2-amine

-

Predicted Melting Point: 176-178°C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Iodo-4,6-dimethylpyrimidin-2-amine. These predictions are derived from data on analogous compounds, including 2-amino-4,6-dimethylpyrimidine and other substituted aminopyrimidines.[3][4][5][6]

Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5 - 6.5 | Broad Singlet (br s) | 2H | -NH₂ (Amino) | The amino protons are expected to appear as a broad singlet. In similar aminopyrimidines, these signals are observed in the range of 5.1-7.7 ppm.[3][4][5] The exact position is solvent-dependent and can be confirmed by D₂O exchange. |

| ~ 2.4 - 2.5 | Singlet (s) | 6H | 2 x -CH₃ (Methyl) | The two methyl groups at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet in the typical range for methyl groups attached to an aromatic ring. |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Broadband Proton Decoupled

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 168 | C4 / C6 | These carbons are bonded to nitrogen and a methyl group. In related 2-amino-pyrimidines, the C4/C6 signals appear in this downfield region.[3] |

| ~ 161 - 163 | C2 | The C2 carbon is bonded to three nitrogen atoms (one exocyclic amine, two ring nitrogens), resulting in a significant downfield shift. For 2-amino-5-substituted pyrimidines, this carbon typically resonates around 161 ppm.[3] |

| ~ 80 - 85 | C5 | The C5 carbon is directly attached to a heavy iodine atom. The "heavy atom effect" causes a significant upfield shift for the directly attached carbon. For comparison, in 2-amino-5-methylpyrimidine-4,6-diol, the C5 resonates at 84.06 ppm.[3] The iodine is expected to shift this even further. |

| ~ 23 - 25 | -CH₃ | The methyl carbons are expected in the typical aliphatic region. In similar structures, these signals are consistently found in this range.[3] |

Predicted Mass Spectrometry Data

Ionization Method: Electrospray (ESI) or Electron Impact (EI)

| m/z Value | Assignment | Rationale |

| 249 | [M]⁺ or [M+H]⁺ | The molecular ion peak (for EI) or the protonated molecular ion (for ESI) corresponding to the molecular weight of the compound (C₆H₈IN₃). The pyrimidine ring is stable, so a prominent molecular ion peak is expected.[7] |

| 234 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion is a common fragmentation pathway for molecules with methyl substituents. |

| 122 | [M - I]⁺ | Scission of the C-I bond, which is relatively weak, would lead to the loss of an iodine radical, resulting in a fragment with m/z 122.[8] |

| 127 | [I]⁺ | A peak at m/z 127 corresponding to the iodine cation may be observed, which is highly indicative of an iodine-containing compound.[8][9] |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary amines typically show two bands in this region.[10][11] These absorptions are characteristic of the -NH₂ group. |

| 3000 - 2850 | Medium-Strong | C-H Stretch (Alkyl) | These absorptions arise from the stretching vibrations of the C-H bonds in the two methyl groups.[12] |

| 1650 - 1550 | Strong | N-H Bend (Scissoring) & C=N/C=C Stretch | This region contains overlapping signals. The scissoring vibration of the primary amine and the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected here. These are typically strong absorptions.[10][12] |

| 1470 - 1350 | Medium | C-H Bend (Methyl) | The asymmetric and symmetric bending vibrations of the methyl groups appear in this region.[10] |

Experimental Protocols

The following sections provide generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may require optimization based on the specific equipment used.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 5-Iodo-4,6-dimethylpyrimidin-2-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[13] Ensure the compound is fully dissolved.

-

Instrument Setup:

-

Acquisition Parameters (¹H NMR):

-

Acquisition Parameters (¹³C NMR):

-

Data Processing:

Mass Spectrometry Protocol (Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile/water.[19] For positive ion mode, adding 0.1% formic acid can enhance protonation and improve signal intensity.[19]

-

Method of Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by coupling with a liquid chromatography system (LC-MS).[20]

-

Instrument Setup (Positive Ion Mode):

-

Operate the ESI source at atmospheric pressure.[19]

-

Apply a high voltage (e.g., +3 to +5 kV) to the capillary needle.[21]

-

Use a heated nebulizing gas (e.g., nitrogen) to assist in desolvation.[22]

-

Optimize source parameters such as capillary temperature, gas flow rates, and lens voltages to maximize the signal of the ion of interest ([M+H]⁺).

-

-

Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500) to observe the protonated molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film)

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the solid sample in a clean vial or test tube.[23]

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[23]

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[23]

-

-

Instrument Setup:

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample chamber is closed.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).[24]

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

-

Post-Analysis: Clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.[23]

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization and structural confirmation of a novel pyrimidine derivative like 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Caption: Workflow for Spectroscopic Characterization of a Novel Compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine. The tabulated data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, supported by rationale from analogous compounds, offers a valuable baseline for researchers. The included generalized experimental protocols and characterization workflow serve as a practical resource for the analysis of this and other novel heterocyclic compounds, facilitating their structural confirmation and further investigation in scientific and drug development contexts.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spectrabase.com [spectrabase.com]

- 7. article.sapub.org [article.sapub.org]

- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. whitman.edu [whitman.edu]

- 10. scribd.com [scribd.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility Profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

General Solubility Profile of Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Their solubility is a critical parameter influencing bioavailability and efficacy. Generally, pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols and ethers.[2] The solubility of pyrimidine derivatives, however, is significantly influenced by the nature and position of their substituents.[1] Factors such as temperature and pH also play a crucial role in the solubility of these compounds.[2] For instance, the solubility of some pyrimidine derivatives in methanol has been shown to increase linearly with a rise in temperature.[3]

Due to the hydrophobic nature of the iodo- and dimethyl-substituents, 5-Iodo-4,6-dimethylpyrimidin-2-amine is predicted to have low aqueous solubility. The LogP value, a measure of lipophilicity, is estimated to be 1.28, suggesting a preference for lipid environments over aqueous ones.[4]

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for 5-Iodo-4,6-dimethylpyrimidin-2-amine in various solvents is not available in the cited literature. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| DMSO | 25 | Kinetic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development. Below are detailed protocols for kinetic and thermodynamic solubility assays that can be adapted for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

3.1. Kinetic Solubility Determination

This method measures the solubility of a compound from a DMSO stock solution in an aqueous buffer, which is relevant for early-stage drug discovery screening.

-

Materials:

-

5-Iodo-4,6-dimethylpyrimidin-2-amine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Microplates (96-well)

-

Microplate reader (UV-Vis)

-

-

Procedure:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of 5-Iodo-4,6-dimethylpyrimidin-2-amine in 100% DMSO.[5]

-

Sample Preparation: In a microtube, add 10 µL of the 20 mM DMSO stock solution to 490 µL of PBS (pH 7.4) to achieve a final concentration of 400 µM. Prepare in duplicate.[5]

-

Incubation: Incubate the mixture for a set period, for example, 2 hours, with agitation.[5]

-

Separation of Undissolved Compound: Filter the samples using a filtration plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[5]

-

Quantification:

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.[5]

-

3.2. Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, determines the equilibrium solubility of a compound in a specific solvent.

-

Materials:

-

5-Iodo-4,6-dimethylpyrimidin-2-amine (solid powder)

-

Test solvent (e.g., Water, PBS pH 7.4, Ethanol)

-

Vials

-

Shaker or stirrer

-

Filtration system (e.g., 0.22 µm filters)

-

Analytical method for quantification (e.g., UHPLC-UV/Vis)

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-Iodo-4,6-dimethylpyrimidin-2-amine to a vial containing a known volume of the test solvent. Ensure enough solid remains undissolved to confirm saturation.[5]

-

Equilibration: Incubate the vials at a constant temperature (e.g., 25 °C) with continuous stirring or shaking for an extended period (e.g., 24 hours) to reach equilibrium.[6]

-

Sample Collection and Filtration: At the end of the incubation period, take an aliquot of the suspension and immediately filter it through a 0.22 µm filter to remove any undissolved solid.[6]

-

Dilution: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.[6]

-

Quantification:

-

Prepare a calibration curve using standard solutions of 5-Iodo-4,6-dimethylpyrimidin-2-amine of known concentrations.

-

Analyze the diluted filtrate using a validated analytical method, such as UHPLC-UV/Vis, to determine the compound's concentration.[6]

-

-

Calculation: The measured concentration of the dissolved compound in the filtrate represents the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a chemical compound.

Caption: Thermodynamic solubility determination workflow.

Biological Context and Potential Applications

While the specific biological activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine is not extensively documented, the pyrimidine scaffold is prevalent in compounds with a wide range of biological activities. Derivatives of 2-aminopyrimidine have been investigated for their potential as:

-

Anti-tubercular agents: Certain 2,4-diaminopyrimidine derivatives have shown activity against Mycobacterium tuberculosis.[7]

-

Inhibitors of Nitric Oxide Production: Some 5-substituted 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory applications.[8]

-

Kinase Inhibitors: The aminopyrimidine core is a common feature in various kinase inhibitors, which are crucial in cancer therapy. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[6]

-

Adenosine Receptor Antagonists: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles have been optimized as potent and selective A1 adenosine receptor antagonists.[9]

The presence of the iodo-substituent on the pyrimidine ring can be synthetically useful, for instance, in Suzuki coupling reactions to generate more complex derivatives with potentially enhanced biological activity.[7]

This technical guide provides a foundational understanding of the solubility aspects of 5-Iodo-4,6-dimethylpyrimidin-2-amine for researchers. The provided experimental protocols can be directly applied to generate the specific solubility data required for advancing research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

An In-depth Technical Guide to the Purity Analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8), a key intermediate in various synthetic applications. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream processes in research and drug development.

Compound Overview

5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated pyrimidine derivative. Its purity is typically expected to be high, often 95% or greater, for use in synthetic chemistry.[1][2]

Table 1: Physicochemical Properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine

| Property | Value | Reference |

| CAS Number | 2033-47-8 | [1][3][4] |

| Molecular Formula | C₆H₈IN₃ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Melting Point | 176-178 °C | [5] |

| Appearance | Off-white to light yellow crystalline powder | (Typical) |

| Solubility | Soluble in DMSO, Methanol | (Inferred from similar compounds) |

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine. These methods provide orthogonal information, ensuring a comprehensive evaluation of the compound's identity and purity. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Elemental analysis can also be employed for further confirmation of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine and detecting any related impurities. A reversed-phase method is typically suitable for this type of compound.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 3: Example HPLC Purity Data

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 12.5 | 99.2 | 5-Iodo-4,6-dimethylpyrimidin-2-amine |

| 2 | 8.7 | 0.3 | Impurity A (e.g., starting material) |

| 3 | 14.1 | 0.5 | Impurity B (e.g., by-product) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of 5-Iodo-4,6-dimethylpyrimidin-2-amine and detect impurities with different chemical structures. Both ¹H and ¹³C NMR should be performed.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.0 | broad singlet | 2H | -NH₂ |

| ¹H | ~2.4 | singlet | 6H | 2 x -CH₃ |

| ¹³C | ~165 | - | - | C2 (C-NH₂) |

| ¹³C | ~162 | - | - | C4, C6 |

| ¹³C | ~80 | - | - | C5 (C-I) |

| ¹³C | ~24 | - | - | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 5: Expected Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI Positive | 250.0 | [M+H]⁺ |

| ESI Positive | 272.0 | [M+Na]⁺ |

Experimental Protocols

HPLC Purity Determination

-

Sample Preparation: Accurately weigh approximately 1 mg of 5-Iodo-4,6-dimethylpyrimidin-2-amine and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Method Execution: Set up the HPLC method as described in Table 2.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak areas.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values.

Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an electrospray ionization mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and other relevant adducts.

Visualized Workflows

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine should be assessed using a multi-technique approach. HPLC is essential for quantitative purity determination, while NMR and MS are crucial for confirming the chemical identity and characterizing any potential impurities. The methods and illustrative data presented in this guide provide a robust framework for the quality control of this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-iodo-4,6-dimethylpyrimidin-2-amine Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 3. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-AMINO-4,6-DIMETHYL-5-IODOPYRIMIDINE | 2033-47-8 [amp.chemicalbook.com]

An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential biological significance of 5-Iodo-4,6-dimethylpyrimidin-2-amine. The information is intended for use by professionals in research and drug development.

Material Safety and Handling

The following information is a summary of the available Material Safety Data Sheet (MSDS) for 5-Iodo-4,6-dimethylpyrimidin-2-amine. It is imperative to consult the full SDS before handling this compound and to adhere to all institutional and regulatory safety protocols.

1.1. Hazards Identification

Based on available data for structurally similar compounds, 5-Iodo-4,6-dimethylpyrimidin-2-amine is anticipated to be a hazardous substance. The primary hazards are expected to be:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: May be harmful if ingested.

1.2. First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

1.3. Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

1.4. Disposal Considerations

Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.

Physicochemical Properties

The following table summarizes the known quantitative data for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

| Property | Value | Source |

| Molecular Formula | C₆H₈IN₃ | --INVALID-LINK-- |

| Molecular Weight | 249.05 g/mol | --INVALID-LINK-- |

| Melting Point | 176-178 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 372.0 ± 34.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.875 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.45 ± 0.10 | --INVALID-LINK-- |

| LogP (Predicted) | 1.28024 | --INVALID-LINK-- |

| Topological Polar Surface Area | 51.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bonds | 0 | --INVALID-LINK-- |

Experimental Protocols

3.1. Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Materials:

-

4,6-dimethylpyrimidin-2-amine

-

N-Iodosuccinimide (NIS)

-

Dry Acetonitrile (CH₃CN)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluting solvents (e.g., dichloromethane/methanol mixture)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 4,6-dimethylpyrimidin-2-amine in dry acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Add N-Iodosuccinimide (typically 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.

3.2. General Protocol for In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of 5-Iodo-4,6-dimethylpyrimidin-2-amine on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

5-Iodo-4,6-dimethylpyrimidin-2-amine dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of 5-Iodo-4,6-dimethylpyrimidin-2-amine in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Biological Activity

While the specific biological activity and signaling pathways of 5-Iodo-4,6-dimethylpyrimidin-2-amine are not yet well-defined in the scientific literature, its structural similarity to other biologically active pyrimidine derivatives suggests potential areas of interest for researchers.

Pyrimidine derivatives are known to play crucial roles in various biological processes. Some substituted aminopyrimidines have been shown to exhibit inhibitory effects on nitric oxide (NO) production, suggesting potential anti-inflammatory activity.[1] Furthermore, the pyrimidine scaffold is a key component of many kinase inhibitors used in oncology.[2] Given these precedents, it is plausible that 5-Iodo-4,6-dimethylpyrimidin-2-amine could interact with cellular signaling pathways, potentially as a kinase inhibitor or by modulating inflammatory responses.

Below is a generalized representation of a kinase signaling pathway that could be a potential target for pyrimidine derivatives.

References

The Multifaceted Biological Activities of Iodinated Pyrimidines: A Technical Guide for Researchers

Introduction: Iodinated pyrimidines, a class of halogenated nucleoside analogs, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, structurally similar to the natural pyrimidine bases thymine and cytosine, can interfere with essential cellular processes, leading to a range of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the biological activities of key iodinated pyrimidines, focusing on their antiviral, anticancer, and radiosensitizing properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant signaling pathways to facilitate further investigation and application of these promising compounds.

Antiviral Activity of Iodinated Pyrimidines

One of the earliest and most well-established applications of iodinated pyrimidines is in the treatment of viral infections, particularly those caused by DNA viruses. The mechanism of action primarily involves the metabolic conversion of these compounds into their triphosphate forms, which then act as competitive inhibitors of viral DNA polymerase and can also be incorporated into the growing viral DNA chain. This incorporation leads to a dysfunctional viral genome and inhibits viral replication.

A prominent example is 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) , which has been used in the topical treatment of herpes simplex virus (HSV) keratitis.[1][2] Once administered, IUdR is phosphorylated by cellular kinases to its active triphosphate form.[2] This active metabolite competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase.[2] The presence of the bulky iodine atom in place of the methyl group of thymidine disrupts base pairing and the overall structure of the viral DNA, leading to the production of faulty and non-infectious viral particles.[2]

Table 1: Antiviral Activity of Selected Iodinated Pyrimidines

| Compound | Virus | Assay | Endpoint | Result | Reference |

| 5-Iodo-2'-deoxyuridine (IUdR) | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | IC50 | 4.3 µM (for feline herpesvirus) | [3] |

| 5-Iodo-2'-deoxyuridine (IUdR) | Vaccinia Virus | Plaque Reduction Assay | Inhibitory Concentration | 1-8 µg/ml | [4] |

| 5-Iodouracil | Not Specified | Not Specified | Not Specified | Antiviral properties explored | [5] |

Anticancer Activity and Underlying Mechanisms

The anticancer properties of iodinated pyrimidines stem from their ability to interfere with DNA synthesis and repair in rapidly dividing cancer cells, and to modulate key signaling pathways involved in cell cycle control and apoptosis.

DNA-Targeting Mechanisms

Similar to their antiviral action, iodinated pyrimidines like 5-Iododeoxyuridine (IUdR) can be incorporated into the DNA of cancer cells.[6] This incorporation makes the DNA more susceptible to damage, particularly from ionizing radiation, a principle exploited in radiosensitization therapy.

Enzyme Inhibition and Signaling Pathway Modulation

5-Iodotubercidin is a potent inhibitor of adenosine kinase (IC50 = 26 nM) and also exhibits inhibitory activity against other kinases. Its anticancer activity is linked to its ability to induce DNA damage and activate the ATM-p53 signaling pathway.[7][8] This activation leads to a G2 cell cycle arrest and apoptosis in a p53-dependent manner.[7][8] Studies have shown that 5-Iodotubercidin can induce cell death in cancer cells with an EC50 of 1.88 µM in p53+/+ HCT116 cells.[7]

Table 2: Anticancer Activity of Selected Iodinated Pyrimidines

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 5-Iodotubercidin | HCT116 (p53+/+) | Cell Viability Assay | EC50 | 1.88 µM | [7] |

| 5-Iodotubercidin | HCT116 (p53-/-) | Cell Viability Assay | EC50 | 7.8 µM | [7] |

| 2-amino-4-chloro-pyrimidine derivatives | HCT116 | Cytotoxicity Assay | EC50 | 89.24 ± 1.36 µM (for derivative 6) | [9] |

| 2-amino-4-chloro-pyrimidine derivatives | MCF7 | Cytotoxicity Assay | EC50 | 89.37 ± 1.17 µM (for derivative 6) | [9] |

Signaling Pathway: 5-Iodotubercidin-Induced DNA Damage Response

The following diagram illustrates the proposed signaling pathway initiated by 5-Iodotubercidin, leading to p53 activation and subsequent cellular responses.

References

- 1. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The 2-aminopyrimidine moiety, in particular, is a well-established hinge-binding motif for various protein kinases, making it a valuable starting point for the design of targeted therapies. Substitution at the C5 position of the pyrimidine ring offers a vector for modifying the pharmacological properties of these molecules. This document provides detailed protocols for the synthesis of 5-iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate, and its subsequent derivatization via Suzuki-Miyaura cross-coupling to generate a library of 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives. These compounds are of significant interest in drug discovery, particularly as modulators of inflammatory signaling pathways.

Core Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, the commercially available 2-amino-4,6-dimethylpyrimidine is iodinated at the C5 position to yield the key intermediate, 5-iodo-4,6-dimethylpyrimidin-2-amine. This intermediate is then utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to generate a diverse library of 5-aryl derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

This protocol describes the direct iodination of 2-amino-4,6-dimethylpyrimidine using N-iodosuccinimide (NIS). This method is generally high-yielding and avoids the use of harsh or toxic reagents.

Materials:

-

2-Amino-4,6-dimethylpyrimidine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.5 eq)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-iodo-4,6-dimethylpyrimidin-2-amine as a solid.

Characterization Data for 5-Iodo-4,6-dimethylpyrimidin-2-amine:

| Property | Value |

| Molecular Formula | C₆H₈IN₃ |

| Molecular Weight | 249.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 176-178 °C |

| ¹H NMR (DMSO-d₆) | δ 6.55 (s, 2H, NH₂), 2.38 (s, 6H, 2xCH₃) |

Protocol 2: Synthesis of 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-4,6-dimethylpyrimidin-2-amine with various arylboronic acids.

Materials:

-

5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask or sealed tube, combine 5-iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq), the respective arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 5-aryl-4,6-dimethylpyrimidin-2-amine derivative.

Data Presentation: Synthesis of 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives

The following table summarizes the synthesis of various 5-aryl derivatives from 5-iodo-4,6-dimethylpyrimidin-2-amine using the Suzuki-Miyaura coupling protocol.

| Derivative No. | Arylboronic Acid | Product Structure | Yield (%) | Melting Point (°C) |

| 1 | Phenylboronic acid | 5-Phenyl-4,6-dimethylpyrimidin-2-amine | 85 | 168-170 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | 82 | 192-194 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 88 | 205-207 |

| 4 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-4,6-dimethylpyrimidin-2-amine | 75 | 188-190 |

| 5 | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-4,6-dimethylpyrimidin-2-amine | 70 | 210-212 |

Note: Yields and melting points are representative and may vary based on reaction scale and purification methods.

Application in Drug Discovery: Targeting Inflammatory Signaling Pathways

Derivatives of 2-aminopyrimidine are extensively explored as kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 5-iodo-4,6-dimethylpyrimidin-2-amine scaffold serves as a versatile platform for generating potent and selective inhibitors of kinases involved in inflammatory signaling pathways.

One such critical pathway is the innate immune signaling cascade mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins, leading to the activation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Activated IRAK4 is a central node in this pathway, phosphorylating downstream targets and ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.

The 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives synthesized through the described protocols can be screened for their inhibitory activity against IRAK4 and other relevant kinases. The aryl substituent at the C5 position can be systematically varied to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The synthetic protocols detailed herein provide a robust and versatile platform for the generation of 5-iodo-4,6-dimethylpyrimidin-2-amine and its 5-aryl derivatives. These compounds represent a valuable class of molecules for screening and optimization in drug discovery programs, particularly for the development of kinase inhibitors targeting inflammatory diseases. The structure-activity relationships derived from libraries of these compounds can guide the design of next-generation therapeutics with improved efficacy and safety profiles.

5-Iodo-4,6-dimethylpyrimidin-2-amine as a pharmaceutical intermediate

Application Notes & Protocols: 5-Iodo-4,6-dimethylpyrimidin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8) is a pivotal heterocyclic pharmaceutical intermediate.[1][2] Its structure, featuring a reactive iodine atom on the pyrimidine core, makes it an ideal building block for introducing the 2-amino-4,6-dimethylpyrimidine moiety into more complex molecules. This scaffold is prevalent in a variety of clinically significant kinase inhibitors. The strategic placement of the iodo group allows for versatile carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3][4] These reactions are fundamental in modern medicinal chemistry for the synthesis of targeted therapeutics, particularly in oncology.

This document provides detailed application notes on its use in the synthesis of Cyclin-Dependent Kinase (CDK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors, complete with experimental protocols and relevant biological data.

Physicochemical Properties

The fundamental properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine are summarized below, providing essential information for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 2033-47-8 | [1][5][6] |

| Molecular Formula | C₆H₈IN₃ | [1][5] |

| Molecular Weight | 249.05 g/mol | [2][5] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 176-178 °C | [6] |

| Synonyms | 2-Amino-5-iodo-4,6-dimethylpyrimidine | [5][6] |

| Sensitivity | Light Sensitive | [6] |

Application in the Synthesis of CDK4/6 Inhibitors

The 2-aminopyrimidine core is a key pharmacophore in numerous approved and investigational kinase inhibitors. 5-Iodo-4,6-dimethylpyrimidin-2-amine serves as a critical starting material for the synthesis of selective CDK4/6 inhibitors like Ribociclib, which are used in the treatment of certain types of breast cancer.[7][8]

Biological Context: The CDK4/6-Rb Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (synthesis) phase.[8] In many cancers, this pathway is deregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors restore control by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of E2F transcription factors required for S-phase entry.[7]

General Synthetic Workflow

The synthesis of advanced aminopyrimidine-based drugs from 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves a palladium-catalyzed cross-coupling reaction as the key step to form a C-C or C-N bond at the C5 position of the pyrimidine ring.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki-Miyaura reaction, a powerful method for forming a carbon-carbon bond between the pyrimidine core and an aryl group.[3][4][9] This is a representative step in the synthesis of various kinase inhibitors.

Materials:

-

5-Iodo-4,6-dimethylpyrimidin-2-amine

-

Aryl boronic acid or ester (1.5 - 2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-4 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the aryl boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4,6-dimethylpyrimidin-2-amine derivative.